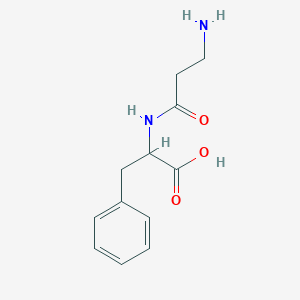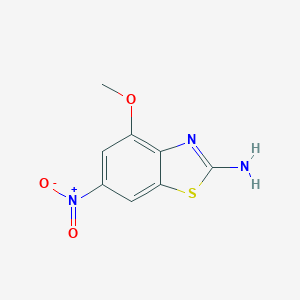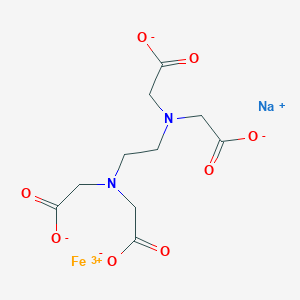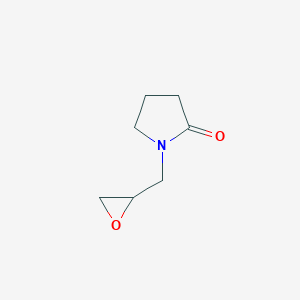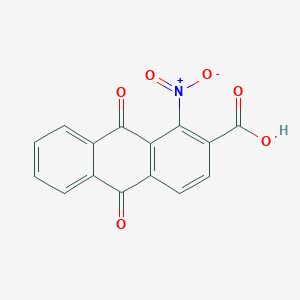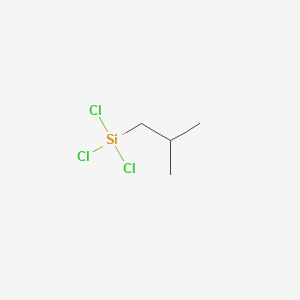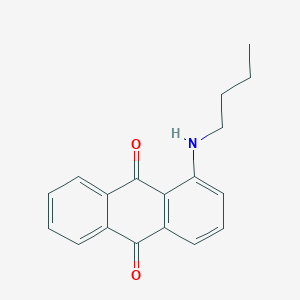![molecular formula C18H15N3 B092349 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- CAS No. 16273-34-0](/img/structure/B92349.png)
3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- is a compound that belongs to the family of indoloquinolines. It is a heterocyclic compound that has a unique structure and has been the subject of scientific research for its potential applications in various fields. In
Scientific Research Applications
3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- has been the subject of scientific research for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to exhibit potent cytotoxic activity against various cancer cell lines. In organic synthesis, this compound has been used as a building block for the synthesis of other complex molecules. In material science, this compound has been studied for its potential as a fluorescent probe for detecting metal ions.
Mechanism Of Action
The mechanism of action of 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- is not fully understood. However, it has been proposed that the compound exerts its cytotoxic activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical And Physiological Effects
3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of tumor cells in animal models. However, the compound has also been found to exhibit some toxicity towards normal cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, the compound also exhibits some toxicity towards normal cells, which can be a limitation in certain applications. Additionally, the complex synthesis method and the limited availability of the compound can be a challenge for researchers.
Future Directions
There are several future directions for the research on 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-. One of the main areas of focus is the development of new anticancer drugs based on this compound. Researchers are also exploring the potential of this compound in other fields such as material science and organic synthesis. Additionally, there is a need for further studies to understand the mechanism of action of this compound and to optimize its cytotoxic activity while minimizing its toxicity towards normal cells.
In conclusion, 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- is a heterocyclic compound that has been the subject of scientific research for its potential applications in various fields. The compound exhibits potent cytotoxic activity against cancer cells and has been studied for its potential as an anticancer agent. However, the compound also exhibits some toxicity towards normal cells, which can be a limitation in certain applications. The complex synthesis method and the limited availability of the compound can also be a challenge for researchers. There are several future directions for the research on this compound, including the development of new anticancer drugs and the exploration of its potential in other fields.
Synthesis Methods
The synthesis of 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- is a complex process that involves several steps. The most common method for synthesizing this compound is through a multi-step reaction involving the condensation of 2-aminobenzaldehyde and 2-methylindole. The reaction is catalyzed by a base and is carried out in a solvent such as ethanol or acetic acid. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
properties
CAS RN |
16273-34-0 |
|---|---|
Product Name |
3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- |
Molecular Formula |
C18H15N3 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
14-methyl-3,6,14-triazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-1(13),2,7,9,11,15,17,19-octaene |
InChI |
InChI=1S/C18H15N3/c1-20-14-8-4-2-6-12(14)16-17(20)13-7-3-5-9-15(13)21-11-10-19-18(16)21/h2-9H,10-11H2,1H3 |
InChI Key |
SDMIRMPEUDBIGW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N5C3=NCC5 |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N5C3=NCC5 |
synonyms |
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



